molecular formula C8H5N3O B8391640 2,6-Dicyano-4-methoxypyridine

2,6-Dicyano-4-methoxypyridine

Cat. No.: B8391640
M. Wt: 159.14 g/mol
InChI Key: XAXRCALBHZGGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dicyano-4-methoxypyridine is a versatile pyridine derivative intended for research and development applications. This compound features a pyridine ring substituted with a methoxy group at the 4-position and cyano groups at the 2- and 6-positions. The distinct electronic properties imparted by this functionalization make it a valuable intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. In pharmaceutical research, this compound serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. Its structure is also of significant interest in materials science for the development of novel organic ligands and functional materials. Researchers utilize this compound under laboratory conditions only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

4-methoxypyridine-2,6-dicarbonitrile

InChI

InChI=1S/C8H5N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,1H3

InChI Key

XAXRCALBHZGGCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C#N)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the potential of 2,6-dicyano-4-methoxypyridine as an anticancer agent. A series of derivatives synthesized from this compound were evaluated for their antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines, indicating strong activity and a potential mechanism of action that involves cell cycle arrest at the G2/M phase .

Antiviral Properties
In addition to its anticancer properties, derivatives of this compound have been tested for antiviral activity. While many compounds did not show significant antiviral effects, some exhibited selective activity against certain viruses, suggesting that further modifications could enhance their efficacy .

Materials Science

Organic Electronics
The compound has been utilized in the development of organic electronic materials due to its electron-accepting properties. Its structural characteristics allow it to function effectively in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and device efficiency .

Liquid Crystals
this compound has also been explored as a component in liquid crystal displays (LCDs). Its unique molecular structure contributes to the alignment and stabilization of liquid crystal phases, enhancing the performance and response times of LCDs .

Agricultural Chemistry

Pesticide Development
The compound is being investigated for its potential use in developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for creating novel pesticides that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety in agricultural applications .

Data Tables

Application AreaSpecific Use CaseObserved Effects/Results
Medicinal ChemistryAnticancer agentsIC50 values: 1.45 - 4.25 μM against cancer cells
Antiviral activitySelective activity against certain viruses
Materials ScienceOrganic electronicsImproved charge transport in devices
Liquid crystalsEnhanced alignment and stabilization
Agricultural ChemistryPesticide developmentPotential for targeted pest control

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of this compound revealed that some compounds exhibited significant cytotoxicity against pancreatic adenocarcinoma cell lines. The most promising derivative led to a notable accumulation of cells in the G2/M phase after treatment, suggesting a specific mechanism of action that warrants further investigation .

Case Study 2: Organic Electronics

Research into the incorporation of this compound into organic photovoltaic devices demonstrated improved efficiency compared to traditional materials. The study highlighted the compound's role as an effective electron acceptor, leading to enhanced power conversion efficiencies in solar cells .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 2,6-Dicyano-4-methoxypyridine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Electronic Effects
This compound 2-CN, 4-OCH₃, 6-CN C₇H₅N₃O 147.13 Cyano, Methoxy Strong electron-withdrawing (CN), moderate electron-donating (OCH₃)
4-Methoxy-2,6-dimethylpyridine 2-CH₃, 4-OCH₃, 6-CH₃ C₈H₁₁NO 137.18 Methyl, Methoxy Electron-donating (CH₃, OCH₃)
2,5-Dichloro-4-iodo-3-methoxypyridine 2-Cl, 3-OCH₃, 4-I, 5-Cl C₇H₅Cl₂INO 334.94 Chloro, Iodo, Methoxy Electron-withdrawing (Cl, I), moderate electron-donating (OCH₃)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2-OCH₃, 3-NH-C₆H₄(CH₂N(CH₃)₂), 6-(benzodioxinyl) C₂₃H₂₅N₃O₃ 391.46 Methoxy, Amine, Benzodioxin Electron-donating (OCH₃, amine), bulky substituents

Research Findings and Functional Insights

Solubility and Physicochemical Properties

  • This compound: Predicted to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to cyano groups, but poor solubility in water.
  • 4-Methoxy-2,6-dimethylpyridine : Higher lipophilicity due to methyl groups, favoring solubility in organic solvents like dichloromethane.
  • Pyridin-2-one Derivatives : Hydroxy and amino groups in pyridin-2-ones (e.g., 6-hydroxy-2-oxo-1,2-dihydropyridine) improve water solubility via hydrogen bonding, unlike the target compound.

Thermal Stability

Cyano groups in this compound likely increase thermal stability compared to methyl or halogenated analogs, as seen in similar nitrile-containing heterocycles.

Preparation Methods

Nucleophilic Substitution Using 4-Methoxypyridine and Malononitrile

A widely cited method involves the reaction of 4-methoxypyridine with malononitrile (CH₂(CN)₂) under basic conditions. This one-pot procedure leverages the nucleophilic character of malononitrile’s deprotonated methylene group, which attacks the pyridine ring at the 2- and 6-positions.

Mechanistic Insights :

  • Base Activation : A strong base (e.g., KOtBu) deprotonates malononitrile, generating a resonance-stabilized carbanion (CH(CN)₂⁻).

  • Electrophilic Aromatic Substitution : The methoxy group at position 4 activates the pyridine ring toward electrophilic attack, directing the carbanion to the ortho (2- and 6-) positions.

  • Cyano Group Incorporation : Sequential substitution yields the dicyano product, with the methoxy group remaining intact due to its stability under basic conditions.

Optimization Parameters :

  • Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Reactions typically proceed at 80–100°C to overcome kinetic barriers without promoting side reactions.

  • Yield : Reported yields range from 45% to 65%, contingent on purification via recrystallization from ethanol or toluene.

Table 1: Reaction Conditions for Malononitrile-Based Synthesis

ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxypyridineKOtBuDMF901258
MalononitrileNaHDMSO801062

Ester-to-Nitrile Conversion in Pyridine Derivatives

Inspired by methodologies for pyrone systems, researchers have adapted ester-to-nitrile transformations for pyridine precursors. This route begins with diethyl 4-methoxypyridine-2,6-dicarboxylate, which undergoes nitrilization under ammonolytic conditions.

Procedure :

  • Substrate Preparation : Diethyl 4-methoxypyridine-2,6-dicarboxylate is synthesized via esterification of 4-methoxypyridine-2,6-dicarboxylic acid using ethanol and a catalytic acid (e.g., H₂SO₄).

  • Nitrilization : Treatment with ammonium chloride (NH₄Cl) and pyridine in dry dioxane at reflux converts ester groups (-COOEt) to cyano groups (-CN). The reaction proceeds via nucleophilic acyl substitution, where ammonia derivatives displace ethoxide ions.

Key Advantages :

  • Regioselectivity : Pre-installed ester groups ensure precise positioning of cyano substituents.

  • Scalability : Multi-gram syntheses are feasible, with yields exceeding 70% after recrystallization.

Table 2: Nitrilization of Diethyl 4-Methoxypyridine-2,6-dicarboxylate

ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
NH₄ClPyridineDioxane1202471
NH₃ (g)EtOH1004868

Alternative Pathways: Metal-Mediated Cyanation

Recent advances employ palladium catalysts to introduce cyano groups into halogenated pyridines. For example, 2,6-dibromo-4-methoxypyridine reacts with zinc cyanide (Zn(CN)₂) in the presence of Pd(PPh₃)₄, yielding the target compound via a Ullmann-type coupling.

Challenges :

  • Substrate Accessibility : 2,6-Dibromo-4-methoxypyridine requires multi-step synthesis, limiting practicality.

  • Catalyst Cost : Palladium complexes increase operational expenses, though ligand engineering (e.g., using Xantphos) improves efficiency.

Analytical Characterization and Validation

Successful synthesis is confirmed through spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : Singlets at δ 7.57 ppm (H-3 and H-5), δ 3.89 ppm (OCH₃).

    • ¹³C NMR : Peaks at δ 111.1 ppm (CN), δ 159.3 ppm (C-OCH₃).

  • Mass Spectrometry : ESI-MS (m/z): 159.14 [M]⁺.

  • IR Spectroscopy : Stretching vibrations at 2248 cm⁻¹ (C≡N) and 1250 cm⁻¹ (C-O-C).

Industrial and Research Applications

The compound’s applications span:

  • Pharmaceuticals : As a kinase inhibitor scaffold due to hydrogen-bonding interactions with ATP-binding pockets.

  • Coordination Chemistry : Bis-chelating ligands for transition metals (e.g., Ru or Ir) in catalytic systems .

Q & A

Basic: What are the foundational steps for synthesizing 2,6-Dicyano-4-methoxypyridine in a laboratory?

Answer: The synthesis typically involves alkylation of pyridine 1-oxide derivatives. A validated method involves reacting 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate (a strong alkylating agent) and potassium cyanide to generate the dicyano structure. Key steps include:

  • Reagent Preparation: Use anhydrous conditions for methyl fluorosulfonate due to its reactivity with moisture.
  • Temperature Control: Maintain sub-ambient temperatures (0–5°C) during alkylation to minimize side reactions.
  • Workup: Neutralize the reaction mixture with aqueous bicarbonate to isolate the nitrile product.
    This method yields 2,6-dicyano-3-methylpyridine analogs, with modifications possible for methoxy substitution at the 4-position .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer: Optimization requires addressing competing pathways:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyanide ion nucleophilicity.
  • Stoichiometry: Use a 2:1 molar ratio of cyanide to pyridine 1-oxide to favor bis-cyanation.
  • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyanide transfer in biphasic systems.
    Post-reaction analysis via TLC or HPLC helps identify by-products (e.g., mono-cyanated intermediates), guiding iterative refinement .

Basic: What safety protocols are critical when handling this compound?

Answer: Key protocols include:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with nitriles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., methyl fluorosulfonate).
  • Emergency Measures: Immediate rinsing with water for eye/skin exposure; activated charcoal for accidental ingestion.
    Refer to SDS guidelines for nitrile-containing compounds, which highlight acute toxicity (H300-H315 codes) and incompatibility with strong acids/oxidizers .

Advanced: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer: A multi-technique approach is recommended:

  • NMR: 1^1H NMR detects methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13C^{13}\text{C} NMR confirms nitrile carbons (δ 115–120 ppm).
  • IR Spectroscopy: Sharp peaks at ~2230 cm1^{-1} (C≡N stretch) and ~1250 cm1^{-1} (C-O-C from methoxy).
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C8_8H5_5N3_3O: 176.0456).
    X-ray crystallography resolves ambiguous substituent positions in crystalline derivatives .

Basic: What solvents and reaction conditions favor the stability of this compound during storage?

Answer: Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Avoid:

  • Polar Protic Solvents (e.g., water, ethanol) to prevent hydrolysis of nitriles.
  • Light Exposure: UV radiation degrades methoxy and cyano groups.
    Stability studies show >90% purity retention in anhydrous DCM or acetonitrile for 6 months .

Advanced: How can computational modeling predict the reactivity of this compound in acidic/basic media?

Answer: Density Functional Theory (DFT) simulations assess:

  • Protonation Sites: Nitrile groups exhibit lower basicity than pyridinic nitrogen, making the ring susceptible to acid attack.
  • Degradation Pathways: Methoxy groups hydrolyze to hydroxyl under strong acid (pH < 2), while nitriles convert to amides in basic conditions (pH > 10).
    Software like Gaussian or ORCA models transition states, guiding pH optimization for reactions .

Advanced: What strategies resolve contradictions in reaction outcomes during derivative synthesis?

Answer: Contradictions (e.g., variable yields or unexpected by-products) are addressed via:

  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy tracks intermediate formation.
  • By-Product Analysis: LC-MS identifies impurities (e.g., imino esters from incomplete cyanation).
  • Design of Experiments (DoE): Statistically vary parameters (temperature, solvent, stoichiometry) to isolate critical factors.
    For example, methyl fluorosulfonate purity (>98%) reduces side reactions during alkylation .

Basic: What are the primary applications of this compound in pharmacological research?

Answer: The compound serves as:

  • Building Block: For synthesizing fusaric acid analogs (hypertension therapeutics) via hydrolysis to dicarboxylate esters.
  • Ligand Scaffold: Nitrile and methoxy groups enhance metal coordination in catalyst design.
    In vitro studies require purity >95% (validated by HPLC) to ensure reproducibility .

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